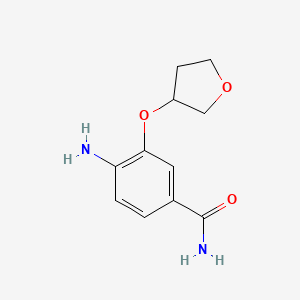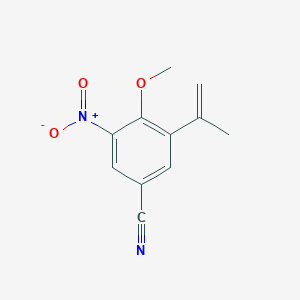
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile
描述
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is an organic compound with the molecular formula C11H10N2O3 It is a derivative of benzonitrile, characterized by the presence of isopropenyl, methoxy, and nitro functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and catalysts like aluminum chloride to facilitate the alkylation process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
化学反应分析
Types of Reactions
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium methoxide or other nucleophiles are employed.
Major Products Formed
Oxidation: Formation of 3-isopropenyl-4-methoxy-5-aminobenzonitrile.
Reduction: Formation of 3-isopropenyl-4-methoxy-5-nitrobenzylamine.
Substitution: Formation of various substituted benzonitrile derivatives.
科学研究应用
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The isopropenyl group may facilitate binding to hydrophobic pockets in proteins, while the methoxy group can participate in hydrogen bonding interactions. These combined effects contribute to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
4-Methoxy-3-nitrobenzonitrile: Lacks the isopropenyl group, resulting in different chemical properties and reactivity.
3-Isopropenyl-4-methoxybenzonitrile: Lacks the nitro group, affecting its potential biological activity.
3-Isopropenyl-5-nitrobenzonitrile: Lacks the methoxy group, altering its chemical behavior and interactions.
Uniqueness
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity.
属性
分子式 |
C11H10N2O3 |
|---|---|
分子量 |
218.21 g/mol |
IUPAC 名称 |
4-methoxy-3-nitro-5-prop-1-en-2-ylbenzonitrile |
InChI |
InChI=1S/C11H10N2O3/c1-7(2)9-4-8(6-12)5-10(13(14)15)11(9)16-3/h4-5H,1H2,2-3H3 |
InChI 键 |
LJYDFFMIPCFLNX-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C1=C(C(=CC(=C1)C#N)[N+](=O)[O-])OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
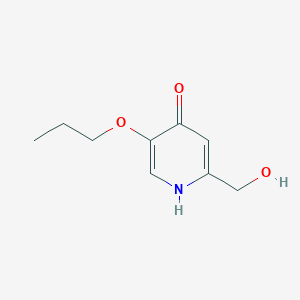
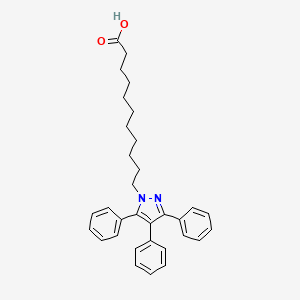
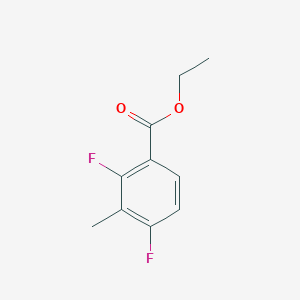
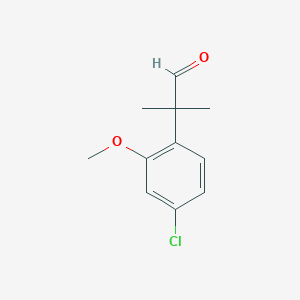
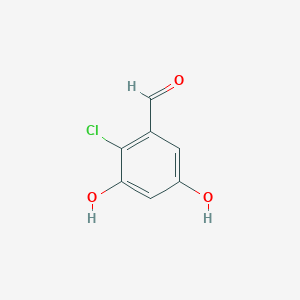
![6-Bicyclo[2.2.1]hept-5-en-2-yl-hexylamine](/img/structure/B8575272.png)
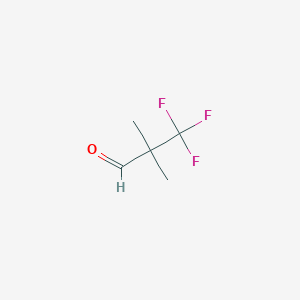
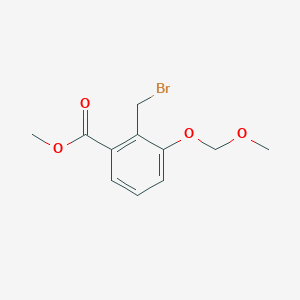
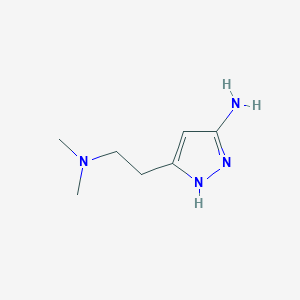

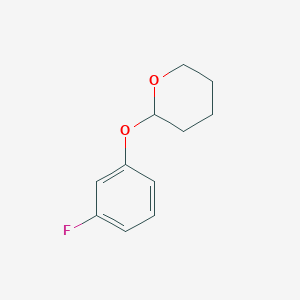
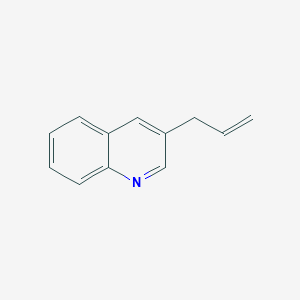
![5-Pyrimidinol, 2-[4-[4-(4-chloro-1H-pyrazol-1-yl)butyl]-1-piperazinyl]-](/img/structure/B8575327.png)
